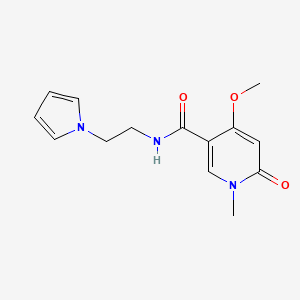

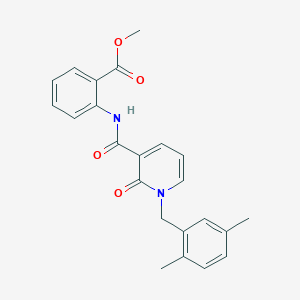

N-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can provide insights into the structure-affinity relationships of the molecules. For instance, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides demonstrated that the introduction of lipophilic groups such as bromine atoms and methylamino groups at specific positions on the pyridine ring could significantly enhance the binding affinity for dopamine D(2) receptors while maintaining potent serotonin 5-HT(3) receptor binding affinity . Similarly, the synthesis of monoamide isomers, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, involved the reaction between

Applications De Recherche Scientifique

Novel Synthesis Methods

One area of research application involves the development of novel synthesis methods for heterocyclic compounds. For instance, Klintworth et al. (2021) describe the microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones, demonstrating advances in cyclization techniques. This method provides efficient access to complex heterocyclic structures, which are valuable in various fields of chemistry and material science (Klintworth et al., 2021).

Chiral Auxiliary Applications

The asymmetric acylation of carboxamides, as discussed by Ito et al. (1984), highlights the compound's role in stereochemical control during synthesis. The study demonstrates the use of a chiral auxiliary for achieving stereoselective outcomes, an essential aspect of synthesizing enantiomerically pure pharmaceuticals and chemicals (Ito et al., 1984).

Hypertensive Activity

Research on the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety, as conducted by Kumar and Mashelker (2007), suggests potential applications in exploring new therapeutic agents for hypertension. This work underscores the chemical's utility in creating compounds with expected hypertensive activity (Kumar & Mashelker, 2007).

Antineoplastic Agent Development

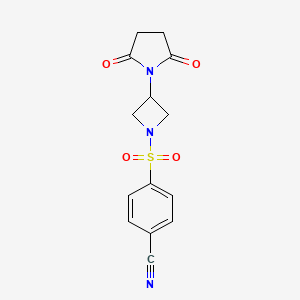

The study of the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, aimed at evaluating its potential as an antineoplastic agent, showcases the research applications in drug discovery and design. The detailed analysis by Banerjee et al. (2002) contributes to understanding the structural basis of biological activity and could guide the development of new cancer therapies (Banerjee et al., 2002).

Advanced Materials Synthesis

The exploration of heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, as reported by Bacchi et al. (2005), reflects the compound's relevance in synthesizing advanced materials. Such materials could have applications in electronics, photonics, and nanotechnology, demonstrating the compound's versatility beyond biomedical research (Bacchi et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-16-10-11(12(20-2)9-13(16)18)14(19)15-5-8-17-6-3-4-7-17/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGKJSBAYRLPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)

![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)